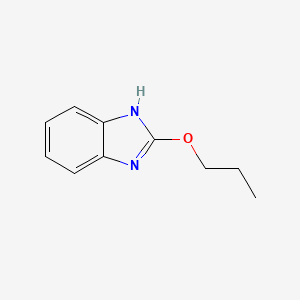

2-Propoxy-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWNLHRQOCVMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200585 | |

| Record name | 1H-Benzimidazole, 2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-90-1 | |

| Record name | 1H-Benzimidazole, 2-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propoxy 1h Benzimidazole and Its Chemical Analogs

Classical and Contemporary Approaches to Benzimidazole (B57391) Nucleus Formation

The formation of the benzimidazole scaffold is a cornerstone of many synthetic routes. Several classical and modern methods are utilized to construct this bicyclic system, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring.

Condensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives

A prevalent and traditional method for synthesizing the benzimidazole ring involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govpcbiochemres.com This approach, often referred to as the Phillips method, typically requires acidic conditions and sometimes elevated temperatures to facilitate the cyclization and dehydration process. tandfonline.com For instance, reacting o-phenylenediamine (B120857) with a propionic acid derivative under the catalysis of hydrochloric acid can lead to the formation of 2-alkoxybenzimidazoles. The use of various carbonyl compounds, including aldehydes, in condensation reactions with o-phenylenediamines is also a common strategy. researchgate.netresearchgate.net

| Reagents | Conditions | Product | Reference |

| o-Phenylenediamine, Propionic acid derivative | HCl catalysis | 2-Alkoxybenzimidazole | |

| o-Phenylenediamine, Aldehydes | Boric acid, aqueous media | 2-Substituted benzimidazole | researchgate.net |

| o-Phenylenediamine, Aldehydes | Amberlite IR-120 resin, EtOH/H2O | 2-Aryl-1-arylmethyl-1H-benzimidazoles | tandfonline.com |

Oxidative Cyclization Strategies

Oxidative cyclization offers an alternative pathway to the benzimidazole nucleus. These methods often involve the in-situ formation of a Schiff base from the reaction of an o-phenylenediamine with an aldehyde, which then undergoes oxidative cyclization to yield the benzimidazole ring. Various oxidizing agents can be employed to facilitate this transformation.

A notable example involves the use of silica-supported periodic acid (H5IO6-SiO2) as a catalyst for the synthesis of 2-aryl substituted benzimidazoles from o-phenylenediamine and aromatic aldehydes. nih.gov This method is lauded for its mild reaction conditions and short reaction times. nih.gov

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Modern synthetic organic chemistry has seen the rise of metal-catalyzed cross-coupling reactions for the formation of C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles, including benzimidazoles. nih.gov Copper-catalyzed intramolecular N-arylation has been effectively used in the synthesis of substituted 2-mercaptobenzimidazoles from thiourea (B124793) precursors. researchgate.net These reactions often exhibit high yields and require shorter reaction times. researchgate.net

Microwave-Assisted and Green Chemistry Synthesis Protocols

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, drastically reducing reaction times for benzimidazole synthesis from hours to minutes while improving yields. For example, the condensation of o-phenylenediamine with propionaldehyde, which traditionally had low yields, can be significantly improved using microwave irradiation.

Green chemistry principles are also being increasingly applied to benzimidazole synthesis. The use of recyclable catalysts like Amberlite IR-120 resin in aqueous media for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles exemplifies this trend. tandfonline.com Similarly, the use of zinc dust and sodium bisulfite in water provides a mild and environmentally friendly one-pot method for the reductive cyclocondensation of 2-nitroanilines with aldehydes to form 2-substituted benzimidazoles. pcbiochemres.com

Regioselective Introduction of the Propoxy Group at the 2-Position

Once the benzimidazole nucleus is formed, or concurrently with its formation, the propoxy group must be introduced specifically at the 2-position. The reactivity of the benzimidazole ring system allows for such regioselective functionalization.

Alkylation and Etherification Methods for Oxygen Functionalities

A common strategy for introducing the 2-propoxy group involves the alkylation of a 2-hydroxy-1H-benzimidazole (which exists in tautomeric equilibrium with benzimidazol-2-one) or the etherification of a 2-mercapto-1H-benzimidazole precursor. rsglobal.pl

The direct alkylation of 2-substituted benzimidazoles at the nitrogen atom can be achieved using alkyl halides in the presence of a base. researchgate.netnih.gov For the introduction of an alkoxy group at the 2-position, a precursor such as 2-mercapto-1H-benzimidazole can be utilized. The synthesis of rabeprazole (B1678785) sodium, for instance, involves the reaction of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (B37757) with 2-mercapto-1H-benzimidazole.

Another approach involves the initial synthesis of a 2-(α-hydroxyalkyl)benzimidazole, which can then be converted to a more reactive intermediate. For example, condensation of o-phenylenediamine with lactic acid yields 1H-2-(α-hydroxyethyl)benzimidazole. tandfonline.com This can be further reacted, for instance with thionyl chloride, to produce the corresponding chloro derivative, which can then be subjected to nucleophilic substitution with a propoxy source. researchgate.net

The synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves the reaction of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in the presence of an alkali. google.com This 2-mercapto derivative can then potentially be converted to the 2-propoxy analog through S-alkylation followed by desulfurization or other functional group interconversions.

Strategies for Direct C-O Bond Formation at the Benzimidazole C2 Position

The creation of a carbon-oxygen (C-O) bond at the second position (C2) of the benzimidazole core is a fundamental step in synthesizing 2-alkoxy-1H-benzimidazoles, such as 2-propoxy-1H-benzimidazole. Direct formation of this bond is often preferred due to its efficiency.

A common and well-established method involves the reaction of 2-chlorobenzimidazole (B1347102) with an alkoxide, in this case, sodium propoxide. This nucleophilic aromatic substitution reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). The propoxide displaces the chloride ion at the C2 position.

More contemporary methods focus on direct C-H activation. Transition metal catalysts, such as copper or palladium, can facilitate the coupling of the benzimidazole C2-H bond directly with an alcohol like propanol. researchgate.net This approach avoids the need to pre-functionalize the benzimidazole ring, making it a more direct route. researchgate.net For instance, a copper-catalyzed, ultrasound-assisted synthesis of 2-alkoxy benzimidazoles has been reported, highlighting a multicomponent, one-pot reaction of 2-iodoaniline (B362364) and an alcohol-trichloroacetonitrile adduct. benthamdirect.comresearchgate.net This method is noted for its gentle reaction conditions and easy purification. benthamdirect.comresearchgate.net

Another versatile, albeit multi-step, pathway starts with 2-mercaptobenzimidazole. This involves an initial S-alkylation with a propyl halide, followed by an oxidative desulfurization-oxygenation step to form the desired C-O bond.

Synthesis of N-Substituted this compound Derivatives

Modification at the nitrogen atoms of the benzimidazole ring, particularly at the N1 position, is crucial for developing analogs with varied properties.

N1-Alkylation and N1-Arylation Techniques

N1-Alkylation: The hydrogen on the N1 nitrogen of this compound is acidic enough to be removed by a base, such as potassium carbonate (K2CO3). gsconlinepress.com The resulting anion can then react with an alkylating agent, like an alkyl halide, to form an N1-alkylated product. gsconlinepress.comorganic-chemistry.org This reaction is a standard method for introducing alkyl groups onto the benzimidazole ring. gsconlinepress.com The use of ionic liquids as a medium for N-alkylation has also been explored, offering a convenient and efficient alternative. organic-chemistry.org

N1-Arylation: Introducing an aryl group at the N1 position typically requires a transition metal catalyst. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. nih.gov It couples the benzimidazole with an aryl halide. nih.gov The Ullmann condensation, which uses a copper catalyst, is a more traditional method for N-arylation, though it may require more forcing conditions. mdpi.com Copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids under base-free conditions at room temperature. organic-chemistry.org

| Reaction Type | Common Reagents | Catalyst Example | Product |

| N1-Alkylation | Alkyl halides, Base (e.g., K2CO3) | - | N1-Alkyl-2-propoxy-1H-benzimidazole |

| N1-Arylation (Buchwald-Hartwig) | Aryl halides, Base | Palladium complexes | N1-Aryl-2-propoxy-1H-benzimidazole |

| N1-Arylation (Ullmann) | Aryl halides, Base | Copper salts (e.g., CuI) | N1-Aryl-2-propoxy-1H-benzimidazole |

Stereoselective Synthetic Pathways for Chiral Analogs

The synthesis of specific stereoisomers (enantiomers or diastereomers) of N-substituted this compound derivatives requires stereoselective methods.

One strategy is to employ organocatalysis. For instance, chiral amines have been used to catalyze the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with ketones, producing chiral derivatives. thieme-connect.comresearchgate.net L-prolinamide was found to be an efficient catalyst in the reaction with cyclohexanone, yielding the product with high enantiomeric and diastereomeric excess. thieme-connect.comresearchgate.net Another approach involves using chiral pyrrolidine-benzimidazole derivatives as organocatalysts in asymmetric aldol and Michael addition reactions. tandfonline.comresearchgate.net

The synthesis of axially chiral N-aryl indoles has been achieved through stereoselective nucleophilic aromatic substitution reactions involving arene chromium complexes. acs.org This highlights a potential pathway for creating atropisomeric N-aryl benzimidazoles, where chirality arises from restricted rotation around the N-Caryl bond. Palladium-catalyzed intramolecular N-arylation has also been described as a novel method for synthesizing benzimidazoles. researchgate.net

Purification and Isolation Techniques for Synthetic Products

Obtaining pure this compound and its derivatives from reaction mixtures is critical. The choice of purification method depends on the properties of the desired compound and the impurities present.

Chromatographic Techniques are central to the purification of benzimidazole derivatives. afjbs.com

Column chromatography , using stationary phases like silica (B1680970) gel or alumina, is a standard and highly effective method for separating compounds based on their differential adsorption. dtic.mil

Thin-layer chromatography (TLC) is used for monitoring reaction progress and can be scaled up to a preparative level for small-scale purifications. afjbs.comijpsm.com

High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing purity and can also be used for preparative separations. afjbs.comgoogle.com

Recrystallization is a common technique for purifying solid products. afjbs.com The crude material is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Sublimation under vacuum has proven to be an effective method for purifying benzimidazoles, even those with high molecular weights, due to their thermal stability. dtic.mil

The purity of the final isolated product is typically confirmed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. afjbs.comresearchgate.net

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption | General purification of solid and liquid products. afjbs.comdtic.mil |

| Recrystallization | Differential solubility | Purification of solid, crystalline compounds. afjbs.com |

| Thin-Layer Chromatography (TLC) | Differential adsorption | Reaction monitoring and small-scale purification. afjbs.comijpsm.com |

| Sublimation | Phase transition (solid to gas) | Purification of thermally stable compounds. dtic.mil |

| HPLC | Differential partitioning | Purity assessment and preparative separation. afjbs.comgoogle.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within 2-Propoxy-1H-benzimidazole. These methods probe the vibrational modes of the molecule, with each bond type (e.g., N-H, C-H, C=N, C-O) absorbing energy at a characteristic frequency.

The FT-IR spectrum of a benzimidazole (B57391) derivative typically displays several key absorption bands. scispace.com For this compound, the N-H stretching vibration of the imidazole (B134444) ring is expected to appear as a broad band in the region of 3400-2400 cm⁻¹, characteristic of hydrogen-bonded N-H groups. The aromatic C-H stretching vibrations of the benzene (B151609) ring usually appear above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the propoxy group are anticipated just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Key absorptions include the C=N stretching of the imidazole ring around 1620-1580 cm⁻¹ and aromatic C=C stretching vibrations. The characteristic C-O-C stretching of the propoxy ether linkage would produce a strong band, typically in the 1250-1050 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. nih.gov While N-H and O-H bonds show weak Raman signals, the aromatic ring and C=N bond vibrations often produce strong, sharp peaks, aiding in a comprehensive vibrational assignment. nih.gov The analysis of these spectra confirms the presence of the core benzimidazole structure fused with the propoxy substituent.

Table 1: Representative Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 | Medium, Broad | ν(N-H) | Imidazole N-H |

| ~3060 | Medium | ν(C-H) | Aromatic C-H |

| ~2965, ~2875 | Strong | ν(C-H) | Aliphatic (Propoxy) C-H |

| ~1625 | Medium | ν(C=N) | Imidazole C=N |

| ~1450, ~1410 | Strong | ν(C=C) | Aromatic C=C |

| ~1275 | Strong | ν(C-O) | Aryl-Alkyl Ether |

| ~745 | Strong | δ(C-H) | ortho-disubstituted Benzene |

Note: This table presents expected values based on characteristic group frequencies for benzimidazole and ether compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Through various NMR experiments, it is possible to map the proton and carbon skeletons and confirm their connectivity.

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their local electronic environment and neighboring protons. For this compound, the spectrum can be divided into three main regions: the aromatic region, the aliphatic region, and the N-H proton signal.

Aromatic Region (δ 7.0-7.6 ppm): The four protons on the benzene ring typically appear as two multiplets, corresponding to the H-4/H-7 and H-5/H-6 pairs, reflecting the symmetry of the benzimidazole core. chemicalbook.com

N-H Proton (variable, ~δ 12.0 ppm): The N-H proton of the imidazole ring is often broad and significantly downfield due to hydrogen bonding and tautomeric exchange. Its chemical shift can be highly dependent on the solvent and concentration. rsc.org

Aliphatic Region (δ 1.0-4.5 ppm): The propoxy group gives rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) protons directly attached to the oxygen atom. The splitting patterns (n+1 rule) confirm the -CH₂-CH₂-CH₃ connectivity.

Table 2: Expected ¹H NMR Chemical Shifts and Splitting for this compound

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-5/H-6 | ~7.21 | Multiplet | |

| H-4/H-7 | ~7.55 | Multiplet | |

| N-H | ~12.0 | Broad Singlet | |

| -O-CH ₂- | ~4.40 | Triplet | ~6.7 Hz |

| -CH₂-CH ₂-CH₃ | ~1.90 | Sextet | ~7.2 Hz |

| -CH₂-CH₂-CH ₃ | ~1.05 | Triplet | ~7.4 Hz |

Note: Values are illustrative and based on typical shifts for benzimidazole and propoxy fragments in a solvent like DMSO-d₆.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound would show ten distinct signals, corresponding to the ten carbon atoms in its structure.

Aromatic Carbons (δ 110-145 ppm): The carbons of the benzene ring appear in this region. Due to tautomerism, the C4/C7 and C5/C6 pairs may appear as averaged signals in some solvents. researchgate.net The C3a and C7a bridgehead carbons also resonate here. chemicalbook.com

Imidazole Carbon (δ ~155 ppm): The C2 carbon, bonded to the oxygen of the propoxy group and two nitrogen atoms, is significantly deshielded and appears far downfield.

Aliphatic Carbons (δ 10-70 ppm): The three carbons of the propoxy chain appear in the upfield region of the spectrum, with the C-O carbon being the most downfield of the three.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected δ (ppm) |

| C2 | ~155.0 |

| C3a/C7a | ~138.0 |

| C4/C7 | ~115.0 |

| C5/C6 | ~122.0 |

| -O-C H₂- | ~69.0 |

| -CH₂-C H₂-CH₃ | ~22.0 |

| -CH₂-CH₂-C H₃ | ~10.5 |

Note: Values are illustrative and based on typical shifts for benzimidazole and propoxy fragments.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons in the propoxy chain (-O-CH₂-CH₂ -CH₃ and -O-CH₂ -CH₂ -CH₃), confirming their sequence. It would also help delineate the coupling network within the aromatic protons. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It allows for the definitive assignment of each protonated carbon by linking the known ¹H NMR signals to their corresponding ¹³C signals. For example, the proton signal at ~4.40 ppm would show a cross-peak to the carbon signal at ~69.0 ppm, assigning both to the -O-CH₂- group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.ch It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the protons of the -O-CH₂- group (δ ~4.40 ppm) would show a correlation to the C2 carbon (δ ~155.0 ppm), confirming the attachment of the propoxy group to the C2 position of the benzimidazole ring. columbia.edu

In solution, many NH-benzimidazoles undergo rapid proton exchange between the N1 and N3 positions, a process known as tautomerism. beilstein-journals.org This rapid exchange often leads to time-averaged signals in solution NMR, where chemically distinct but interconverting atoms (e.g., C4 and C7) become magnetically equivalent. researchgate.netbeilstein-journals.org

Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, can slow or stop this exchange process on the NMR timescale. beilstein-journals.org This allows for the observation of distinct signals for each tautomer or for the single tautomeric form present in the crystal lattice. mdpi.com By comparing solid-state and solution-state spectra, researchers can study the dynamics of proton transfer and the structural factors that favor one tautomer over another in the solid phase. beilstein-journals.orgnih.gov Geometric parameters, such as the bond lengths and angles around the imidazole ring, can be correlated with the observed ssNMR chemical shifts to confirm the proton's location. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It serves two primary purposes in structural elucidation: confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₂N₂O), the molecular weight is 176.22 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 176. This confirms the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the mass with high precision (e.g., 176.09496 Da), further validating the molecular formula. uni.lu

The fragmentation of the molecular ion provides insight into the molecule's structure. The fragmentation of benzimidazole derivatives is well-studied. journalijdr.com For this compound, characteristic fragmentation pathways would likely include:

Loss of a Propyl Radical: Cleavage of the O-C bond of the propoxy group, leading to the loss of a propyl radical (•C₃H₇) to form a fragment at m/z = 133.

Loss of Propene: A common rearrangement pathway for ethers involves the transfer of a hydrogen and elimination of a neutral alkene. Loss of propene (C₃H₆) would result in a fragment ion at m/z = 134, corresponding to 2-hydroxybenzimidazole.

Fragmentation of the Benzimidazole Ring: The stable benzimidazole ring can itself fragment, often by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for imidazole-containing structures. journalijdr.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion Structure | Proposed Fragmentation |

| 176 | [C₁₀H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [C₇H₆N₂O]⁺˙ | [M - C₃H₆]⁺˙ |

| 133 | [C₇H₅N₂O]⁺ | [M - •C₃H₇]⁺ |

| 107 | [C₆H₅N₂]⁺ | [M - C₃H₆ - HCN]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

Note: This table represents plausible fragmentation pathways under electron impact ionization.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Following extensive searches of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no specific single-crystal X-ray diffraction data for the compound this compound has been publicly reported. While the molecular formula C10H12N2O is associated with other structurally characterized compounds, such as serotonin, the specific crystal structure of this compound remains undetermined and unavailable in the current scientific literature.

For instance, studies on related benzimidazole structures, such as 2-arylbenzimidazoles, have revealed that the benzimidazole ring system is typically planar. The supramolecular assembly in these crystals is often dominated by intermolecular N—H···N hydrogen bonds, which link molecules into chains or dimers. Further stabilization of the crystal packing can occur through C—H···π interactions and π-π stacking of the aromatic rings. The nature and orientation of substituents on the benzimidazole core significantly influence these interactions and the resulting crystal architecture.

Without experimental data, a definitive analysis of the molecular and supramolecular architecture of this compound is not possible. The generation of detailed data tables on its crystallographic parameters is therefore precluded. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide these critical structural insights.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations, offering a balance between accuracy and computational cost. mdpi.comcp2k.org

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. mdpi.comarxiv.orgwayne.edu For 2-Propoxy-1H-benzimidazole, this process involves calculating the molecular energy at various geometries and systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. cp2k.org

Density Functional Theory (DFT): This is the most widely used method for geometry optimization of benzimidazole (B57391) derivatives. researchgate.net Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311G(d,p) or cc-pVTZ to provide accurate predictions of molecular structures. mdpi.comdergipark.org.trmdpi.com The addition of dispersion corrections (e.g., PBE0-D3) can improve accuracy, especially for capturing non-covalent interactions. nih.gov

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without relying on empirical parameters. mdpi.com While computationally more demanding than DFT, they serve as important benchmarks. nih.gov For instance, MP2 is particularly useful for studying systems where long-range electron correlation effects are significant. nih.gov

The optimized geometry provides crucial data on bond lengths and angles, which can be compared with experimental results from techniques like X-ray crystallography for validation. researchgate.net Electronic structure analysis, performed on the optimized geometry, reveals the distribution of electrons within the molecule, which is key to understanding its chemical properties.

Table 1: Common DFT Methods and Basis Sets for Benzimidazole Geometry Optimization

| Method/Functional | Basis Set | Description |

| B3LYP | 6-311G(d,p) | A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. The basis set includes diffuse functions and polarization functions for good accuracy. dergipark.org.trresearchgate.net |

| PBE0-D3 | 6-311G(d) | A parameter-free hybrid functional with an added dispersion correction (D3), making it suitable for systems with significant non-covalent interactions. nih.gov |

| M06-2X | 6-31+G(d,p) | A high-nonlocality functional that performs well for main-group thermochemistry, kinetics, and non-covalent interactions. |

| HF | 6-31G(d) | The fundamental ab initio method (Hartree-Fock) that provides a starting point for more advanced calculations. It does not include electron correlation. mdpi.com |

| MP2 | cc-pVTZ | Møller-Plesset perturbation theory of the second order, which is the simplest ab initio method to include electron correlation. nih.gov |

This table is generated based on methodologies commonly applied to benzimidazole derivatives as described in the cited literature.

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO/DFT), is a standard approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. beilstein-journals.org Calculations are often performed using a Polarizable Continuum Model (PCM) to simulate the effects of different solvents (like DMSO or chloroform) on the chemical shifts. researchgate.net Predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure and assign specific signals. researchgate.netbeilstein-journals.org The accuracy of these predictions has been significantly enhanced by the development of machine learning algorithms trained on large experimental datasets. nih.govnih.gov

Vibrational Frequencies: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.com Diagonalization of this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. readthedocs.io These calculations, performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G**), can predict the infrared (IR) and Raman spectra of this compound. nih.gov The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, uniform scaling factors are applied to the computed frequencies, leading to excellent agreement with experimental IR spectra. nih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Benzimidazole Derivative

| Assignment | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H stretch | 3410 | 3415 |

| C-H aromatic stretch | 3060 | 3065 |

| C-H aliphatic stretch | 2958 | 2962 |

| C=N stretch | 1625 | 1628 |

| C=C aromatic stretch | 1580 | 1585 |

| N-H in-plane bend | 1410 | 1412 |

| C-O-C stretch | 1250 | 1255 |

This table presents representative data for a substituted benzimidazole to illustrate the typical agreement between scaled theoretical calculations and experimental results.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron (nucleophilicity). ossila.com The LUMO is the orbital that most readily accepts an electron, indicating the molecule's electron-accepting ability (electrophilicity). ossila.com For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring system, while the LUMO distribution can vary depending on the substituents. dergipark.org.trresearchgate.net

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. cumhuriyet.edu.tr A larger gap implies greater kinetic stability. ajchem-a.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.trresearchgate.net

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. dergipark.org.trresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons; quantifies electrophilic character. dergipark.org.trresearchgate.net |

Conformational Analysis and Potential Energy Surfaces of this compound and its Rotamers

The flexibility of the propoxy group at the C2 position means that this compound can exist in multiple conformations, or rotamers, arising from rotation around the C-O and C-C single bonds. google.com Computational conformational analysis is used to identify the most stable rotamers and the energy barriers separating them.

This is achieved by systematically rotating the key dihedral angles of the propoxy chain and calculating the energy at each step to generate a potential energy surface (PES). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. Theoretical studies on similar substituted benzimidazoles have shown that the relative populations of different rotamers can be significantly influenced by both steric effects and the solvent environment. nih.govnih.gov

Studies on Tautomerism and Intramolecular Proton Transfer Dynamics

Like other N-unsubstituted benzimidazoles, this compound is expected to exhibit prototropic tautomerism. This involves the migration of the proton from one imidazole (B134444) nitrogen atom (N1) to the other (N3).

While these two tautomers are degenerate (identical in energy) in the parent benzimidazole, the presence of substituents can make one tautomer more stable than the other. However, for this compound, the two tautomers are identical due to the symmetry of the substitution pattern.

Computational studies can model this proton transfer process. beilstein-journals.org By mapping the reaction pathway, the energy of the transition state can be calculated, yielding the activation energy or barrier for the tautomerization. beilstein-journals.org Studies on related systems have also investigated excited-state intramolecular proton transfer (ESIPT), where the proton transfer occurs rapidly after the molecule absorbs light, leading to a tautomer with distinct fluorescence properties. nih.govnih.govrsc.org This process is highly dependent on solvent and molecular structure. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Condensed Phases

While quantum chemical calculations typically model molecules in a vacuum or with an implicit solvent, molecular dynamics (MD) simulations provide a way to study the explicit time-dependent behavior of a molecule in a realistic environment, such as a box of water molecules. physchemres.org

For this compound, an MD simulation would involve:

System Setup: Placing one or more molecules of this compound into a simulated box filled with a chosen solvent (e.g., water, methanol).

Force Field Application: Assigning a classical force field (like AMBER, CHARMM, or GROMOS) that defines the potential energy of the system based on the positions of all atoms. physchemres.org

Simulation: Solving Newton's equations of motion for every atom in the system over a series of very small time steps (femtoseconds), generating a trajectory that describes how the positions and velocities of the atoms evolve over time (nanoseconds to microseconds). mdpi.com

Analysis of the MD trajectory can reveal crucial information about the dynamic behavior of this compound, including its conformational flexibility, the stability of different rotamers over time, its solvation shell structure, and its diffusion properties in solution. physchemres.orgrcsb.orgpdbj.org

Molecular Docking Studies on Chemical Binding Interactions with Enzyme Active Sites or Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following subsections detail the predicted binding interactions of benzimidazole derivatives, with a focus on inferring the behavior of this compound, with several key enzymatic targets.

While direct molecular docking studies on this compound are not extensively available in the reviewed literature, the binding modes of numerous closely related benzimidazole derivatives provide a strong basis for understanding its potential interactions. The benzimidazole core typically engages in hydrogen bonding and π-stacking interactions within the active sites of target enzymes. The nature and position of substituents on this core are critical in determining the specificity and strength of these interactions.

Carbonic Anhydrase

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes. Non-sulfonamide benzimidazole derivatives have been investigated as potential CA inhibitors. Docking studies on benzimidazole-derived N-acylhydrazones revealed that these compounds bind to the active site of human carbonic anhydrase II (hCA II). The binding is characterized by interactions with the zinc ion and key amino acid residues. For instance, the benzimidazole nitrogen atoms can coordinate with the Zn(II) ion, while other parts of the molecule form hydrogen bonds with residues like Thr199 and His94. For this compound, the propoxy group at the C-2 position would likely occupy a hydrophobic pocket within the active site, potentially interacting with hydrophobic residues.

Table 1: Predicted Binding Interactions of Benzimidazole Derivatives with Carbonic Anhydrase II

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Zn(II) | Coordination | |

| His94 | Hydrogen Bond | |

| Thr199 | Hydrogen Bond |

Urease

Urease, a nickel-containing enzyme, is a key target for the treatment of infections caused by Helicobacter pylori. Benzimidazole derivatives have shown potent inhibitory activity against this enzyme. Molecular docking studies of benzimidazole-2-thione derivatives with H. pylori urease have shown that the thione group can form coordinate bonds with the Ni(II) ions in the active site. The benzimidazole ring itself often engages in hydrophobic interactions with residues such as Ala365 and Cys321. In the case of this compound, the propoxy chain could further enhance binding by fitting into a hydrophobic channel, while the imidazole nitrogen atoms could interact with the nickel ions or nearby residues.

Table 2: Predicted Binding Interactions of Benzimidazole Derivatives with Urease

| Interacting Residue/Ion | Type of Interaction | Reference |

|---|---|---|

| Ni(II) ions | Coordination/Electrostatic | |

| Ala365 | Hydrophobic Interaction | |

| Cys321 | Hydrophobic Interaction | |

| Arg338 | Electrostatic Interaction |

Pancreatic Lipase

Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system and a primary target for the symptomatic treatment of Alzheimer's disease. Numerous studies have explored benzimidazole derivatives as AChE inhibitors. Docking simulations indicate that the benzimidazole scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. Key interactions often involve π-π stacking with Trp84 and Phe330 in the CAS, and hydrogen bonding with various residues. The propoxy group of this compound would likely extend into a hydrophobic pocket, potentially enhancing its inhibitory potency.

Table 3: Predicted Binding Interactions of Benzimidazole Derivatives with Acetylcholinesterase

| Interacting Residue | Site | Type of Interaction | Reference |

|---|---|---|---|

| Trp84 | CAS | π-π Stacking | |

| Phe330 | CAS | π-π Stacking | |

| Tyr121 | PAS | Hydrogen Bond |

PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibitors are used in cancer therapy. Benzimidazole carboxamide derivatives have been developed as potent PARP-1 inhibitors. These molecules typically bind in the nicotinamide (B372718) binding pocket of PARP-1. The benzimidazole ring can form π-π stacking interactions with Tyr907, while the carboxamide group forms crucial hydrogen bonds with Gly863 and Ser904. While this compound lacks the carboxamide group of many potent inhibitors, its benzimidazole core could still position it within the active site, with the propoxy group exploring hydrophobic regions.

DHODH

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for immunosuppressive and anti-proliferative drugs. Benzimidazole derivatives have been investigated as dual inhibitors of PARP-1 and DHODH. Docking studies suggest that the benzimidazole moiety can fit into the ubiquinone binding pocket of DHODH. The specific interactions would depend on the substitution pattern, but generally involve a combination of hydrophobic and hydrogen bonding interactions. The propoxy group of this compound could enhance hydrophobic interactions within this pocket.

Aurora Kinase

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their inhibitors are being developed as anticancer agents. Benzimidazole-based quinazolines have shown inhibitory activity against Aurora kinases. Molecular docking studies indicate that these compounds bind to the ATP-binding pocket of the kinase. The benzimidazole core can form hydrogen bonds with the hinge region residues, such as Ala213 in Aurora A kinase. The substituent at the 2-position, in this case, the propoxy group, would likely be directed towards the solvent-exposed region or a nearby hydrophobic pocket.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

A QSAR study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were key descriptors governing their biological activity. These descriptors are also relevant to chemical reactivity.

Lipophilicity (logP): This descriptor measures the hydrophobicity of a molecule. The propoxy group in this compound significantly increases its lipophilicity compared to the unsubstituted benzimidazole. This would influence its solubility and ability to cross biological membranes, as well as its interaction with hydrophobic regions of enzymes.

Dipole Moment (DM): The dipole moment reflects the polarity of a molecule. The distribution of charge in the benzimidazole ring system, influenced by the electron-donating nature of the propoxy group, will affect its dipole moment and its ability to engage in polar interactions.

Table 4: Key Molecular Descriptors for QSRR of this compound

| Descriptor | Description | Predicted Influence on Reactivity | Reference |

|---|---|---|---|

| Lipophilicity (logP) | Partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | Higher logP due to the propoxy group may enhance binding to hydrophobic pockets. | |

| Dipole Moment (DM) | Measure of the net molecular polarity. | Influences the strength of polar and electrostatic interactions with target sites. |

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring

The benzimidazole ring system possesses a unique electronic structure with two nitrogen atoms, one of which (N1) is pyrrole-like and electron-rich, while the other (N3) is pyridine-like and electron-deficient. chemicalbook.com This distribution of electron density dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

Calculations indicate that positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive, making them susceptible to electrophilic attack. chemicalbook.com The propoxy group at the 2-position, being an electron-donating group, further activates the benzene (B151609) portion of the ring towards electrophilic substitution. However, the imidazole (B134444) ring itself generally directs electrophiles to the 2-position due to resonance stabilization. Given that this position is already substituted in 2-propoxy-1H-benzimidazole, electrophilic attack is more likely to occur on the benzene ring. The precise location of substitution will be influenced by the directing effects of the propoxy group and the reaction conditions.

Nucleophilic Substitution:

The 2-position of the benzimidazole ring is inherently prone to nucleophilic substitution. chemicalbook.com In the case of this compound, the propoxy group can be displaced by strong nucleophiles. For instance, reactions with nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide can lead to the substitution of the propoxy group.

An alternative approach to synthesizing derivatives involves starting with a 2-halobenzimidazole. Nucleophilic substitution of the halogen with a propoxy nucleophile, such as sodium propoxide, can then be performed to introduce the propoxy group at the 2-position. This method offers selectivity and can be optimized by controlling reaction parameters like temperature and solvent, with dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used.

| Reaction Type | Reagent | Product Type | Reference |

| Nucleophilic Substitution | Sodium methoxide | Substituted benzimidazole | |

| Nucleophilic Substitution | Potassium tert-butoxide | Substituted benzimidazole | |

| Nucleophilic Substitution | Sodium propoxide (on 2-halobenzimidazole) | This compound |

Oxidation and Reduction Pathways of the Benzimidazole Core and Substituents

The benzimidazole core and its substituents can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation:

The benzimidazole ring can be oxidized using various oxidizing agents. For instance, treatment with hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding N-oxides. researchgate.net The sulfur atom in related benzimidazole-2-thiols can be oxidized to a sulfinyl or sulfonyl group using reagents like meta-chloroperoxybenzoic acid (mCPBA). imist.ma This reactivity is relevant as this compound can be synthesized from such precursors.

Reduction:

The benzimidazole ring can be reduced, typically through catalytic hydrogenation. ajrconline.org The standard method involves using a platinum catalyst in acetic acid or palladium. ajrconline.org Reduction of nitro-substituted benzimidazoles is a key step in the synthesis of many benzimidazole derivatives. For example, the synthesis of the benzimidazole scaffold itself was first achieved via the reduction of 2-nitro-4-methylacetanilide.

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Potassium permanganate | Oxidized benzimidazole derivatives | |

| Oxidation | Hydrogen peroxide | Oxidized benzimidazole derivatives | ajrconline.org |

| Reduction | Lithium aluminum hydride | Reduced benzimidazole derivatives | |

| Catalytic Hydrogenation | Platinum catalyst in acetic acid | Reduced benzimidazole derivatives | ajrconline.org |

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not extensively reported in the available literature. However, general principles of benzimidazole chemistry can be applied.

The kinetics of nucleophilic substitution reactions on the benzimidazole ring have been investigated for related compounds. For instance, the reaction of thiophenoxydehalogenation of 2-chlorobenzimidazolium perchlorates has been studied as a function of pH, solvent, and salt concentration. rsc.org Such studies reveal that the cleavage of the nucleophile's bond and the formation of the new bond at the 2-position are often involved in the rate-determining step. rsc.org

Thermodynamic considerations are crucial in synthesis. For example, in the self-assembly of certain benzimidazole derivatives, computational studies have shown that hydrogen-bonded ion pairs can be more energetically favorable than their neutral counterparts in the crystal structure. nih.gov In disulfide exchange reactions involving triazole derivatives, heating can be used to maintain homogeneity and favor the formation of the desired thermodynamic products. acs.org

Investigation of Catalytic Pathways for this compound Synthesis

The synthesis of 2-substituted benzimidazoles, including this compound, often relies on catalytic methods to improve efficiency and yield.

One of the most common methods is the condensation of o-phenylenediamine (B120857) with a suitable carbonyl compound. For this compound, this would involve a propoxy-substituted aldehyde or carboxylic acid derivative. This reaction is typically catalyzed by acids such as hydrochloric acid, or by ammonium (B1175870) chloride.

Modern advancements have introduced more efficient catalytic systems:

Microwave-Assisted Synthesis: This technique has been shown to drastically reduce reaction times from hours to minutes while increasing yields.

Ceric Ammonium Nitrate (CAN) in Polyethylene Glycol (PEG): This system allows for a solvent-free synthesis.

Lewis Acids: Lewis acids like ZrCl₄, SnCl₄·5H₂O, TiCl₄, and BF₃·Et₂O have demonstrated high catalytic activity in the synthesis of benzimidazoles from o-phenylenediamines and orthoesters. researchgate.net

Nickel Acetate: This organometallic catalyst has been found to be effective for the synthesis of benzimidazole derivatives under mild and neutral conditions. sphinxsai.com

Copper-Catalyzed Reactions: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a powerful "click chemistry" method used to synthesize complex triazole-benzimidazole hybrids. mdpi.com Copper catalysts are also used in the intramolecular N-arylation for the synthesis of 2-mercaptobenzimidazoles, which can be precursors to 2-alkoxybenzimidazoles. researchgate.net

| Catalyst | Reaction Type | Advantages | Reference |

| Hydrochloric Acid | Condensation | Traditional method | |

| Ammonium Chloride | Condensation | Mild acidic conditions | |

| Ceric Ammonium Nitrate (CAN) in PEG | Condensation | Solvent-free | |

| Nickel Acetate | Condensation | Mild, neutral conditions | sphinxsai.com |

| Copper(I) | Cycloaddition/N-arylation | High efficiency and regioselectivity | mdpi.comresearchgate.net |

Supramolecular Interactions and Self-Assembly Phenomena

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, is fundamental to its supramolecular chemistry and self-assembly behavior.

Hydrogen Bonding Networks:

The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). nih.gov This allows for the formation of hydrogen-bonded networks. In the solid state, benzimidazole derivatives often form chains or more complex architectures through intermolecular hydrogen bonds. nih.gov For example, O-H···N and O-H···O hydrogen bonds are observed in the crystal structures of phenol-substituted benzimidazoles. nih.gov In some cases, these interactions can lead to the formation of centrosymmetric dimers. researchgate.net The strength of these hydrogen bonds can be estimated using computational methods like density functional theory (DFT). nih.gov

Chiroptical Properties:

While specific chiroptical properties of this compound are not detailed in the provided search results, the introduction of chiral centers or the formation of chiral supramolecular assemblies can induce chiroptical activity. The self-assembly of molecules into helical or other chiral structures is a known phenomenon in supramolecular chemistry. rsc.org Given that benzimidazole derivatives can form ordered structures, it is plausible that chiral derivatives or co-crystals of this compound could exhibit interesting chiroptical properties.

Derivative Chemistry and Structure Reactivity Relationships

Systematic Modification of the Propoxy Side Chain

Studies have shown that the length of the alkoxy chain can significantly influence the biological and chemical properties of 2-alkoxybenzimidazoles. For instance, research on a series of nitazene (B13437292) analogs, which are benzimidazole (B57391) derivatives, revealed that ethoxy, isopropoxy, and propoxy chains led to higher potencies in certain biological assays compared to methoxy (B1213986) or butoxy analogues. researchgate.net This suggests that an optimal chain length exists for specific interactions. The introduction of unsaturation within the side chain has also been explored to alter the molecule's conformational flexibility and electronic properties. nih.gov

Below is a data table illustrating how systematic modifications to the side chain of benzimidazole derivatives can impact their activity.

| Compound | Side Chain Modification | Observed Effect | Reference |

| Analogue 1 | Methoxy | Lower Potency | researchgate.net |

| Analogue 2 | Ethoxy | Higher Potency | researchgate.net |

| Analogue 3 | Propoxy | Higher Potency | researchgate.net |

| Analogue 4 | Isopropoxy | Higher Potency | researchgate.net |

| Analogue 5 | Butoxy | Lower Potency | researchgate.net |

Substituent Effects on the Benzene (B151609) Ring of the Benzimidazole Core

Electron-donating groups (EDGs), such as methoxy (-OCH3) and methyl (-CH3), generally increase the electron density of the aromatic system. nih.gov Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) and chloro (-Cl), decrease the electron density. nih.govnih.gov These electronic perturbations can influence the acidity of the N-H bond in the imidazole (B134444) ring, the susceptibility of the aromatic ring to electrophilic or nucleophilic attack, and the binding affinity of the molecule to various targets. evitachem.com

For example, studies on the anti-inflammatory activity of benzimidazole derivatives have shown that compounds bearing an electron-withdrawing nitro group at the 6-position were more active than those with electron-donating groups. nih.gov In another study on the anticancer potential of benzimidazole derivatives, 5-chloro substitution on the ring was found to enhance cytotoxicity against certain cancer cell lines compared to 5-fluoro substitution. nih.gov The presence of a chloro substituent on the benzene ring can also enhance interactions with biological targets through the formation of halogen bonds. nih.gov

The following table summarizes the effects of different substituents on the benzene ring of benzimidazole derivatives.

| Substituent | Position | Electron Effect | Observed Impact | Reference |

| Nitro (-NO2) | 6 | Withdrawing | Increased anti-inflammatory activity | nih.gov |

| Methoxy (-OCH3) | 6 | Donating | Lower anti-inflammatory potency | nih.gov |

| Chloro (-Cl) | 5 | Withdrawing | Enhanced cytotoxicity | nih.gov |

| Fluoro (-F) | 5 | Withdrawing | Lower cytotoxicity than chloro | nih.gov |

| Chlorine (-Cl) | - | Withdrawing | Enhanced interaction with active sites | nih.gov |

Heteroatom Substitution within the Propoxy Moiety and its Chemical Impact

Replacing the oxygen atom of the propoxy group with other heteroatoms, such as sulfur or nitrogen, introduces significant changes to the chemical properties of the benzimidazole derivative. This modification alters the geometry, polarity, and hydrogen bonding capacity of the side chain.

The substitution of oxygen with sulfur to form a thioether linkage, for example, results in a less polar and more flexible side chain. This can influence the molecule's solubility and its interactions with biological macromolecules. The synthesis of 2-alkylthio acyclic nucleosides of benzimidazoles has been reported, highlighting the feasibility of such modifications. acs.org The development of N-substituted benzimidazole derivatives with a thiomethyl group at the 2-position has also been a subject of research. tsijournals.com These thio-analogs can exhibit distinct reactivity and biological activity profiles compared to their oxygen-containing counterparts.

Investigation of Structure-Reactivity Correlations through Computational and Experimental Approaches

The relationship between the chemical structure of 2-propoxy-1H-benzimidazole derivatives and their reactivity is extensively studied using a combination of computational and experimental methods. researchgate.netbiointerfaceresearch.com These approaches provide valuable insights into the electronic and steric factors that govern the behavior of these molecules.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are employed to predict molecular geometries, electronic properties (such as HOMO and LUMO energies), and reactivity descriptors. researchgate.netcolab.wssapub.org These parameters help in understanding the electron-donating and accepting capabilities of the molecules. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural features of a series of compounds and their biological or chemical activity. researchgate.net This allows for the prediction of the activity of novel derivatives.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. It helps in understanding the binding modes and interactions at a molecular level. researchgate.net

Experimental Approaches:

Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for confirming the structure and purity of synthesized derivatives.

X-ray Crystallography: This method provides precise information about the three-dimensional arrangement of atoms in a molecule, confirming stereochemistry and solid-state packing.

The correlation between theoretical predictions and experimental results is essential for validating the computational models and gaining a deeper understanding of the structure-reactivity landscape. colab.ws

The table below showcases various computational and experimental techniques used to study benzimidazole derivatives.

| Technique | Type | Information Gained | Reference |

| Density Functional Theory (DFT) | Computational | Molecular geometry, electronic properties, reactivity | researchgate.netcolab.wssapub.org |

| QSAR | Computational | Correlation of structure with activity | researchgate.net |

| Molecular Docking | Computational | Prediction of binding modes | researchgate.net |

| NMR Spectroscopy | Experimental | Structural confirmation | |

| Mass Spectrometry | Experimental | Molecular weight and purity verification | |

| X-ray Crystallography | Experimental | 3D structure and stereochemistry |

Design Principles for Novel Benzimidazole Derivatives with Specific Chemical Properties

The design of novel benzimidazole derivatives with tailored chemical properties is guided by a set of established principles derived from extensive structure-activity relationship (SAR) studies. impactfactor.org These principles help medicinal chemists and material scientists to rationally design molecules with desired characteristics.

Key design principles include:

Modulation of Lipophilicity: The lipophilicity of the molecule, often influenced by the nature of the side chain at the 2-position, is a critical factor. ntnu.no Adjusting the length and branching of the propoxy group can optimize this property.

Strategic Substitution on the Benzimidazole Core: The introduction of specific substituents at positions 1, 2, 5, and/or 6 of the benzimidazole scaffold can significantly influence the molecule's properties. nih.govnih.gov For instance, short, lipophilic, or electron-withdrawing groups at position 6 have been shown to be beneficial in certain contexts. ntnu.no

Introduction of Specific Pharmacophores: Hybridizing the benzimidazole core with other known active moieties, such as oxadiazole or triazole, can lead to derivatives with enhanced or novel activities. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved properties. For example, the replacement of a CH group with a nitrogen atom to form a benzotriazole (B28993) from a benzimidazole is an example of classical isosteric replacement. nih.gov

By applying these principles, researchers can design and synthesize new this compound derivatives with specific and predictable chemical properties for a wide range of applications. ijpsjournal.commdpi.com

Advanced Applications in Chemical and Materials Science

Role as Synthetic Building Blocks in Complex Organic Synthesis

The benzimidazole (B57391) core is a prevalent motif in numerous biologically active molecules, and the strategic functionalization of this core is a key aspect of medicinal chemistry. encyclopedia.pubresearchgate.net 2-Alkoxy-1H-benzimidazoles, including the 2-propoxy derivative, serve as valuable intermediates in the synthesis of more complex molecules. The reactivity of the benzimidazole ring, particularly at the N-1 position and the potential for modification of the 2-alkoxy group, allows for the construction of diverse molecular architectures.

One of the notable applications of 2-alkoxybenzimidazole derivatives is in the synthesis of proton pump inhibitors (PPIs). For instance, the synthesis of omeprazole, a widely used PPI, can involve intermediates derived from 2-alkoxybenzimidazoles. The alkoxy group at the C2 position can be a key reactive site for introducing the pyridinylmethylsulfinyl moiety characteristic of this class of drugs.

Furthermore, the synthesis of N-alkoxy-substituted 2H-benzimidazoles highlights the versatility of the benzimidazole scaffold. These compounds can be prepared from enamines derived from 2-nitroanilines through a base-mediated cyclization-alkylation sequence. nih.gov This methodology allows for the introduction of various alkoxy groups, including propoxy, at the N-1 position, further expanding the library of accessible benzimidazole-based compounds for various applications. The ability to introduce substituents at both the N-1 and C-2 positions makes 2-propoxy-1H-benzimidazole a versatile building block for creating a wide array of functionalized benzimidazole derivatives with potential applications in drug discovery and materials science. researchgate.net

Ligand Design in Coordination Chemistry

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole and its derivatives make them excellent ligands for a variety of metal ions. researchgate.netnih.govresearchgate.netmdpi.com The coordination chemistry of benzimidazole derivatives is a rich and active area of research, with applications ranging from catalysis to the development of new materials with interesting magnetic and optical properties.

While specific studies focusing exclusively on this compound as a ligand are not extensively documented, the broader class of 2-substituted benzimidazoles provides a strong indication of its potential. The electronic and steric properties of the 2-propoxy group can influence the coordination geometry and stability of the resulting metal complexes. For example, the synthesis and characterization of metal complexes with ligands such as 2-(1H-benzimidazol-2-yl) methanamine have been reported, demonstrating the coordination versatility of the benzimidazole moiety. nist.gov

Research on related systems, such as nickel complexes bearing 2-(1H-benzimidazol-2-yl)-phenoxy ligands, has shown that these complexes can be active in ethylene (B1197577) oligomerization. nih.gov Similarly, copper(II) complexes with benzimidazole-derived ligands have been synthesized and characterized, with studies exploring their potential as catalysts and their biological activities. nist.govnih.gov The synthesis of various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole further underscores the capability of the benzimidazole core to form stable complexes with transition metals, which can exhibit enhanced catalytic activity. nih.govnih.govmit.edu These examples suggest that this compound could also form stable and catalytically active complexes with various transition metals.

Applications in Materials Science (e.g., UV Filters, Pigments, Functional Materials)

The inherent UV-absorbing properties of the benzimidazole scaffold have led to its investigation and use in photoprotective applications. Benzimidazole derivatives are known to absorb UV radiation, making them suitable candidates for use as UV filters in sunscreens and other materials requiring UV protection. encyclopedia.pub

Beyond UV filters, the application of benzimidazole derivatives in other functional materials is an emerging field. For instance, the fluorescent properties of some benzimidazole derivatives make them potential candidates for use as organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net The ability of benzimidazoles to form coordination polymers with metal ions also opens up possibilities for creating novel materials with tailored electronic and optical properties. chemeo.com While direct applications of this compound in pigments have not been detailed, the structural versatility of the benzimidazole core suggests potential for the design of novel colorants.

Studies on Electrochemical Properties of Benzimidazole Derivatives

The electrochemical behavior of benzimidazole derivatives has been investigated in various contexts, including their potential as corrosion inhibitors and as electroactive materials. Cyclic voltammetry and electrochemical impedance spectroscopy are common techniques used to study the redox properties and interfacial behavior of these compounds. nih.govmdpi.comnih.govmdpi.com

Studies on the electrochemical behavior of copper (II) benzimidazole complexes have revealed multi-step redox processes. The electrochemical properties of ferrocene-containing benzimidazole derivatives and their cobalt complexes have also been characterized, showing quasi-reversible one-electron redox behavior. These studies demonstrate the ability of the benzimidazole scaffold to participate in electron transfer processes, a property that can be tuned by the nature of the substituents on the ring and the coordinated metal ion.

While specific electrochemical data for this compound is not provided in the search results, it is reasonable to infer that it would exhibit electrochemical activity. The propoxy group, being an electron-donating group, could influence the oxidation and reduction potentials of the benzimidazole ring. Further studies employing techniques such as cyclic voltammetry would be necessary to fully characterize the electrochemical properties of this compound and its potential applications in areas such as sensors or electronic devices.

Chemical Catalyst Development Utilizing Benzimidazole Scaffolds

The ability of benzimidazoles to act as ligands for transition metals has led to the development of a wide range of catalysts for various organic transformations. The resulting metal complexes can catalyze reactions such as oxidations, reductions, and coupling reactions.

For example, copper-benzimidazole complexes have been explored as catalysts for oxidative reactions, facilitating the conversion of alcohols to aldehydes and ketones. mit.edu The catalytic activity can be fine-tuned by modifying the substituents on the benzimidazole ligand, which in turn alters the electronic and steric environment of the metal center. Copper(II) complexes based on benzimidazole ligands have also been investigated as photoredox catalysts for free radical polymerization. nih.gov

Furthermore, supported gold nanoparticles have been shown to be effective catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes under mild conditions. This highlights the role of the benzimidazole scaffold in facilitating catalytic processes. While there are no specific reports on catalysts derived directly from this compound in the provided search results, the general principles of catalyst design based on benzimidazole ligands suggest that metal complexes of this compound could also exhibit catalytic activity in various organic transformations.

Analytical Methodologies for 2 Propoxy 1h Benzimidazole

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzimidazole (B57391) derivatives due to its high resolution, sensitivity, and precision. ijpsjournal.comwjpmr.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for 2-Propoxy-1H-benzimidazole, allowing for the separation of the main compound from related substances and degradation products.

Method development typically involves the systematic optimization of several key parameters to achieve a robust separation with good peak shape and resolution. medwinpublishers.com This includes selecting an appropriate stationary phase (e.g., C18 or C8 columns), a mobile phase (often a mixture of an aqueous buffer like phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. nih.govnih.gov For benzimidazole derivatives, UV detection is commonly employed, with wavelengths selected based on the compound's maximum absorbance. nih.gov

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov Validation encompasses several parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govgjpb.de

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 288 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient (e.g., 25 °C) |

| Validation Parameter | Typical Acceptance Criteria / Finding |

|---|---|

| Linearity (Concentration Range) | 25–125 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.20 µg/mL |

| LOQ | ~0.60 µg/mL |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for certain applications. While it may provide lower resolution than HPLC, its ability to analyze multiple samples simultaneously makes it cost-effective for screening purposes. For benzimidazole derivatives, reversed-phase HPTLC (RP-HPTLC) has been successfully used to evaluate physicochemical properties like lipophilicity. nih.gov

In this application, the retention of the compound on the HPTLC plate is measured. nih.gov The lipophilic character of various benzimidazole derivatives can be compared based on their retention behavior, which is a critical parameter in drug discovery and development. nih.gov This technique provides a rapid means to screen a series of compounds, including this compound, for desired properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. unl.edu For many benzimidazole compounds, direct analysis by GC can be challenging due to their low volatility and thermal lability. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form before injection into the GC system. unl.edu

Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). researchgate.net This process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint." researchgate.net This fragmentation pattern is highly specific and can be compared against spectral libraries for definitive identification of this compound and any volatile impurities. researchgate.netnist.gov

Capillary Electrophoresis for Separation and Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

For complex mixtures or for the separation of closely related compounds like isomers, CE can be a powerful tool. Micellar Electrokinetic Chromatography (EKC), a mode of CE, has been used for the separation of enantiomers of related heterocyclic compounds. nih.gov By adding chiral selectors to the buffer, this technique could be adapted to separate potential stereoisomers of this compound derivatives or to characterize its interactions with other molecules. The technique's high resolving power makes it suitable for characterizing the purity and heterogeneity of the compound.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for determining the concentration of this compound in solutions, provided no interfering substances are present. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.